molecular formula C16H19N3O4S B2943776 N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide CAS No. 1251608-23-7

N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide

Cat. No.: B2943776
CAS No.: 1251608-23-7
M. Wt: 349.41
InChI Key: RZKKWJVAQJSDRY-UHFFFAOYSA-N
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Description

N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dimethoxyphenyl group and a thiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a thioamide and an α-haloketone can yield the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved can vary depending on the biological context, but often include modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives with varying substituents. Examples include:

Uniqueness

What sets N4-[2-(3,4-dimethoxyphenyl)ethyl]-N2-methyl-1,3-thiazole-2,4-dicarboxamide apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of both the dimethoxyphenyl group and the thiazole ring can result in distinct interactions with biological targets, making it a valuable compound for further research .

Properties

IUPAC Name

4-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-N-methyl-1,3-thiazole-2,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-17-15(21)16-19-11(9-24-16)14(20)18-7-6-10-4-5-12(22-2)13(8-10)23-3/h4-5,8-9H,6-7H2,1-3H3,(H,17,21)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKKWJVAQJSDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC(=CS1)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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